5-Hydroxy-4-methylquinolin-2(1H)-one is a compound that belongs to the class of quinolone derivatives, which are characterized by a bicyclic structure containing a quinoline moiety. This particular compound exhibits various biological activities, making it of interest in medicinal chemistry and pharmaceutical research. The synthesis, characterization, and potential applications of this compound have been explored in several studies, highlighting its significance in drug development.
5-Hydroxy-4-methylquinolin-2(1H)-one is classified under quinolone derivatives, specifically as a hydroxyquinolone. It is recognized for its potential therapeutic properties, including antimicrobial and anticancer activities. The structural classification is based on its chemical structure, which includes a hydroxyl group and a methyl group attached to the quinolone framework.
Several methods have been developed for the synthesis of 5-hydroxy-4-methylquinolin-2(1H)-one:
The synthesis often requires careful control of temperature and reaction time to optimize yields and minimize byproducts. For instance, using polyphosphoric acid as a catalyst can facilitate cyclization under mild conditions .
The molecular structure of 5-hydroxy-4-methylquinolin-2(1H)-one can be described by its chemical formula . The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For example, NMR spectra typically show characteristic signals corresponding to the hydrogen atoms on the aromatic ring and functional groups attached to it .
5-Hydroxy-4-methylquinolin-2(1H)-one participates in various chemical reactions:
The reactivity is influenced by substituents on the quinoline ring, which can modulate electron density and sterics, thereby affecting reaction pathways and yields.
The mechanism of action for 5-hydroxy-4-methylquinolin-2(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of hydroxyquinolones exhibit varying degrees of binding affinity to targets such as proteases involved in viral replication, suggesting potential applications in antiviral therapies .
Quantitative analyses using High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis processes .
5-Hydroxy-4-methylquinolin-2(1H)-one has several scientific uses:
Solvent-free synthesis has emerged as a pivotal strategy for constructing quinolin-2(1H)-one scaffolds, emphasizing atom economy and reduced environmental impact. The synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one analogues exemplifies this approach. Key precursor 7-hydroxy-4-methyl-2H-chromen-2-one is first prepared via condensation of resorcinol and ethyl acetoacetate in concentrated H₂SO₄ at low temperatures (5–10°C). Subsequent solvent-free reactions with nitrogen nucleophiles (benzamide, hydrazine, phenyl urea, semicarbazide) yield target quinolinones in two distinct methods:
Table 1: Solvent-Free Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues
Derivative | Nucleophile | Method | Yield (%) | Reaction Time |
---|---|---|---|---|
4a | Benzamide | A | 85 | 45 min |
4b | Hydrazine | B | 92 | 6 min |
4c | Phenyl urea | A | 78 | 50 min |
4d | Semicarbazide | B | 88 | 7 min |
Yields consistently exceed 75–92%, significantly outperforming traditional solvent-based routes. Microwave irradiation (Method B) enhances efficiency, reducing reaction times from hours to minutes while improving purity by minimizing decomposition byproducts. This methodology demonstrates scalability and viability for anticancer analogue libraries, with compound 4b exhibiting moderate activity against HOP-92 cancer cells (PGI 43.79%) [1].
Ring-opening/heterocyclization of α-pyrone-fused quinolines enables rapid access to complex heteroaryl-quinoline hybrids. Central to this strategy is 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (1), whose α-pyrone ring undergoes nucleophilic attack followed by recyclization. Representative transformations include:
Critical to regioselectivity is the electrophilicity of C-10 in the pyrone ring, which directs nucleophile attack. Computational studies (DFT/B3LYP) confirm charge distribution at C-10 facilitates this selectivity. Derivatives like 3 (synthesized from malononitrile dimer) show potent bioactivity (HepG-2 IC₅₀ = 8.79 μM), correlating with low HOMO-LUMO gaps (ΔE = 2.783 eV) [3].
The C-3 position of 4-hydroxyquinolin-2(1H)-ones serves as an active site for Mannich functionalization, enabling installation of aminomethyl pharmacophores. This reaction proceeds under mild conditions (EtOH/H₂O, rt) with formaldehyde and secondary amines:
General Reaction:4-Hydroxyquinolin-2(1H)-one + R₁R₂NH + CH₂O → 3-(R₁R₂N-CH₂)-4-hydroxyquinolin-2(1H)-one
Table 2: Mannich Derivatives of 4-Hydroxyquinolin-2(1H)-one
Amine (R₁R₂NH) | Product Yield (%) | Biological Activity |
---|---|---|
Morpholine | 89 | Anticancer (NCI-60 screening) |
Piperidine | 82 | SARS-CoV-2 Mᵖʳᵒ inhibition |
Dimethylamine | 85 | Enhanced water solubility |
N-Methylpiperazine | 78 | Improved cellular permeability |
Mannich bases exhibit altered electronic profiles, evidenced by bathochromic UV shifts (Δλ = 15–25 nm). X-ray crystallography confirms the "anti" conformation of bis-quinolones like 3g, stabilized by intramolecular H-bonding (O2–H14⋯O14, d = 1.82 Å). These derivatives demonstrate dual applications: as protease inhibitors (molecular docking scores: −8.2 to −9.7 kcal/mol vs. Darunavir −7.8 kcal/mol) and as intermediates for water-soluble prodrugs [6].
Vilsmeier formylation of quinoline and corrole systems often deviates from predicted pathways, revealing complex electrophilic mechanisms. Key anomalies include:
Core Expansion/Contraction:
Bis-quinoline Side Reactions:Attempted formylation of 4-hydroxy-1-ethylquinolin-2(1H)-one with DMF/Et₃N unexpectedly delivers 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) (3g) (70–87% yield). Mechanistic studies reveal:
Table 3: Unexpected Formylation Products and Their Characteristics
Starting Material | Conditions | Major Product | Key Evidence |
---|---|---|---|
5,10,15-Tritolylcorrole | DMF/POCl₃, 35°C | 10-Acrolein isocorrole | ¹H-NMR (δ 14 ppm), UV-Vis shift |
4-Hydroxy-1-ethylquinolin-2-one | DMF/Et₃N, 70–80°C | 3,3′-Methylenebis-quinolinone | X-ray: C(3)-C(21) = 1.5085 Å, H-bonding |
These pathways underscore the electrophilic versatility of Vilsmeier reagents (POCl₃-complexed iminium ions) and their sensitivity to steric/electronic constraints in N-heterocycles [5] [6].
C-3 halogenated quinolones serve as platforms for installing heteroaryl motifs via transition metal-catalyzed cross-coupling:
Liebeskind-Srogl Coupling:3-(Methylthiopurinyl)quinolin-2(1H)-one undergoes Pd/Cu-catalyzed coupling with arylboronic acids:
Quinolone-SCH₃ + ArB(OH)₂ → Quinolone-Ar (PdDppfCl₂/CuTC, dioxane)
Yields range from 39–89% for derivatives 4a–h, with electron-rich boronic acids (e.g., p-anisyl) giving optimal conversions [4] [7].
Direct C-H Functionalization:3-Bromoquinolin-2(1H)-one couples with azoles (benzoxazole, benzothiazole) via Pd(OAc)₂/CuI catalysis:
3-Br-Quinolone + Azole → 3-Heteroaryl-Quinolone (LiOtBu, PPh₃, dioxane)
This method constructs purinyl-quinolones 3e in >75% yield, critical for Hsp90 inhibition (MDA-MB-231 IC₅₀ = 28 μM) [7].
Amination Strategies:Thiopurine 3e reacts with anilines under Pd/HMPA catalysis to yield 6-(N-aryl)aminopurine-quinolones 5a–c (e.g., 5a: 67% yield). Electronic tuning modulates bioactivity: electron-withdrawing aryl groups enhance Hsp90 affinity by 3-fold [7].
Table 4: Heteroaryl-Quinolin-2(1H)-one Derivatives via Cross-Coupling
Coupling Type | Heteroaryl Partner | Catalyst System | Yield Range (%) | Application Target |
---|---|---|---|---|
Liebeskind-Srogl | Arylboronic acids | PdDppfCl₂/CuTC | 39–89 | Antiproliferative agents |
C-H Functionalization | Benzazoles | Pd(OAc)₂/CuI/PPh₃ | 70–92 | Hsp90 inhibitors |
Buchwald-Hartwig | Aryl amines | Pd/HMPA | 50–67 | Kinase modulation |
These methodologies demonstrate exceptional functional group tolerance, enabling late-stage diversification of quinolinone cores for drug discovery [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3